molecular formula C9H8ClFN4 B7911814 N-(5-chloro-2-fluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine

N-(5-chloro-2-fluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine

Cat. No.: B7911814
M. Wt: 226.64 g/mol
InChI Key: PZLNXFBKJRYDJY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-fluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine is a synthetic organic compound that features a benzyl group substituted with chlorine and fluorine, and a triazole ring

Properties

IUPAC Name

N-[(5-chloro-2-fluorophenyl)methyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN4/c10-8-1-2-9(11)7(3-8)4-14-15-5-12-13-6-15/h1-3,5-6,14H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLNXFBKJRYDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CNN2C=NN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-fluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-fluorobenzyl chloride and 4H-1,2,4-triazole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The benzyl chloride is reacted with the triazole under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-fluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted benzyl derivatives, while oxidation could lead to the formation of benzyl alcohols or ketones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-fluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which could play a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine
  • N-(2-fluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine
  • N-(5-chloro-2-methylbenzyl)-N-(4H-1,2,4-triazol-4-yl)amine

Uniqueness

N-(5-chloro-2-fluorobenzyl)-N-(4H-1,2,4-triazol-4-yl)amine is unique due to the specific substitution pattern on the benzyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and lipophilicity, potentially improving its efficacy in various applications.

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